molecular formula C16H20FN3O2S B588742 N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3 CAS No. 1794941-65-3

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3

Cat. No.: B588742
CAS No.: 1794941-65-3
M. Wt: 340.432
InChI Key: VZTXNOOWMMDDLR-HPRDVNIFSA-N
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Description

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3 is a chemical compound with the molecular formula C16H17D3FN3O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3 typically involves the reduction of 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine to generate 2-chloro-4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine. This intermediate is then reacted with N-methyl methanesulfonamide under alkaline conditions to produce the final product .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves careful control of reaction conditions to maximize yield and minimize byproducts. The use of efficient catalysts and purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3 is unique due to its deuterium labeling (d3), which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling provides enhanced stability and allows for precise tracking in metabolic studies .

Properties

CAS No.

1794941-65-3

Molecular Formula

C16H20FN3O2S

Molecular Weight

340.432

IUPAC Name

N-[4-(4-fluorophenyl)-6-propan-2-yl-5-(trideuteriomethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3/i3D3

InChI Key

VZTXNOOWMMDDLR-HPRDVNIFSA-N

SMILES

CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F

Synonyms

5-Des-(7-carboxy-3,5-dihydroxyhept-1-enyl)-5-methyl Rosuvastatin-d3; 

Origin of Product

United States

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